molecular formula C15H15NO4 B6391102 5-(4-Ethoxy-2-methylphenyl)-2-hydroxyisonicotinic acid CAS No. 1261950-59-7

5-(4-Ethoxy-2-methylphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6391102
CAS No.: 1261950-59-7
M. Wt: 273.28 g/mol
InChI Key: ZCGFNEMLGBQHPM-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-2-methylphenyl)-2-hydroxyisonicotinic acid is a chemical compound with a unique structure that includes an ethoxy group, a methyl group, and a hydroxyisonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxy-2-methylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxy-2-methylphenylboronic acid with isonicotinic acid under specific conditions. The reaction may require catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxy-2-methylphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different hydroxy or amino derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy or amino derivatives.

Scientific Research Applications

5-(4-Ethoxy-2-methylphenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethoxy-2-methylphenyl)-2-hydroxyisonicotinic acid is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its hydroxyisonicotinic acid moiety, in particular, differentiates it from other similar compounds and contributes to its specific reactivity and biological activity.

Properties

IUPAC Name

5-(4-ethoxy-2-methylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-3-20-10-4-5-11(9(2)6-10)13-8-16-14(17)7-12(13)15(18)19/h4-8H,3H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGFNEMLGBQHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CNC(=O)C=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687802
Record name 5-(4-Ethoxy-2-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-59-7
Record name 5-(4-Ethoxy-2-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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